8-Chloroquinolin-3-amine
Overview
Description
8-Chloroquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C9H7ClN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a chlorine atom at the 8th position and an amino group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reduction of 8-nitroquinoline to 8-aminoquinoline, which is then chlorinated to yield this compound. The reaction conditions often include the use of tin powder and hydrochloric acid for the reduction step, followed by chlorination using reagents like phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted quinolines
- Quinoline N-oxides
- Fused ring quinoline derivatives
Scientific Research Applications
8-Chloroquinolin-3-amine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to particular receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Uniqueness: 8-Chloroquinolin-3-amine is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring. This combination imparts distinct reactivity and biological activity, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
8-chloroquinolin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEFQGAQNYYPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313265 | |
Record name | 8-Chloro-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-21-8 | |
Record name | 8-Chloro-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347146-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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